3-{1-[3-(3-methoxyphenyl)propanoyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound features a 1,2,4-triazol-5-one core substituted with a 4-methylphenyl group at position 4 and a piperidin-4-yl moiety at position 3. The piperidine ring is further functionalized with a 3-(3-methoxyphenyl)propanoyl group. The propanoyl chain (three-carbon linker) may confer greater conformational flexibility compared to shorter acetyl derivatives, affecting binding affinity in biological or agrochemical contexts.
Properties
IUPAC Name |
3-[1-[3-(3-methoxyphenyl)propanoyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-6-9-20(10-7-17)28-23(25-26-24(28)30)19-12-14-27(15-13-19)22(29)11-8-18-4-3-5-21(16-18)31-2/h3-7,9-10,16,19H,8,11-15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTDHJZXUVDSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)CCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{1-[3-(3-methoxyphenyl)propanoyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 1775412-24-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C24H28N4O3
- Molecular Weight: 420.51 g/mol
- LogP: 3.8188 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors: 6
- Hydrogen Bond Donors: 1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising results against various bacterial strains. For instance, derivatives of similar triazole structures have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest a potential for similar activity.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Research indicates that compounds with a triazole core can inhibit the growth of fungi by interfering with ergosterol synthesis . Although direct studies on this specific compound are scarce, the presence of the triazole ring suggests potential antifungal activity.
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. For example, studies have shown that certain triazoles can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . While direct evidence for the anticancer activity of this specific compound is not yet available, its structural characteristics align with those of other known anticancer agents.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and may play roles in neurodegenerative diseases .
- Cell Signaling Pathways: Triazoles can influence various signaling pathways involved in cell proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several triazole derivatives against Candida albicans and Aspergillus niger. The results indicated that compounds with similar structural motifs exhibited significant inhibitory effects, suggesting that our compound may possess comparable activity .
Case Study 2: Anticancer Screening
In vitro studies on related triazole compounds revealed that they could effectively inhibit the proliferation of breast cancer cells through apoptosis induction. This suggests a need for further investigation into the anticancer potential of our compound .
Scientific Research Applications
The compound features a triazole ring, a piperidine moiety, and a methoxyphenyl group, contributing to its biological activity. The presence of multiple functional groups allows for varied interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazoles have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The specific compound under discussion may share similar mechanisms due to its structural analogies with known anticancer agents.
Cholinesterase Inhibition
The compound's structural features suggest potential cholinesterase inhibitory activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar piperidine structures have demonstrated effective inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, making them candidates for further exploration in this domain .
Antimicrobial Properties
Triazole derivatives are recognized for their antifungal and antibacterial properties. The compound's unique structure may enhance its efficacy against specific pathogens. Studies have shown that modifications on the triazole ring can lead to improved antimicrobial activity, suggesting that this compound could be evaluated for such properties in future research .
Analgesic Effects
Research into similar compounds has indicated potential analgesic effects. The piperidine component is often associated with pain relief mechanisms, and thus the compound could be investigated for its pain-relieving properties through both in vitro and in vivo studies.
Neuropharmacology
Given the presence of the piperidine ring, there is potential for this compound to interact with neurotransmitter systems. Investigating its effects on neurotransmitter release or receptor modulation could yield insights into its possible use as a psychotropic agent.
Case Study 1: Anticancer Activity
A study exploring the anticancer effects of triazole derivatives revealed that modifications on the triazole ring significantly increased cytotoxicity against breast cancer cell lines. The findings suggest that compounds similar to 3-{1-[3-(3-methoxyphenyl)propanoyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one could be promising candidates for further development in cancer therapy .
Case Study 2: Cholinesterase Inhibition
In a comparative analysis of various piperidine derivatives, it was found that certain modifications led to enhanced inhibition of cholinesterase enzymes. This suggests that the target compound may possess significant neuroprotective properties worth investigating in the context of Alzheimer's disease treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the piperidine ring, aryl groups, and linker chains. These modifications significantly alter physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
*Molecular weights estimated using atomic masses.
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) improve solubility and polar interactions, whereas electron-withdrawing groups (e.g., bromine, trifluoromethyl) enhance stability and halogen bonding .
- Aromatic ring substitutions : The 4-methylphenyl group in the target compound may sterically hinder interactions compared to unsubstituted phenyl analogs.
Linker Chain Flexibility: The propanoyl chain in the target compound likely allows better conformational adaptation to binding sites than rigid acetyl linkers. This could improve affinity but reduce selectivity .
Biological Activity: Triazolinones like carfentrazone-ethyl act as protoporphyrinogen oxidase (PPO) inhibitors, disrupting chlorophyll synthesis in weeds. The target compound’s methoxy and propanoyl groups may similarly target PPO but with altered potency .
Research Findings and Implications
- Structural Insights: Crystallographic tools like SHELX and ORTEP-3 (used in analogous studies ) could resolve the target compound’s conformation, clarifying how the propanoyl chain and methoxy group influence crystal packing or binding pocket interactions.
- Agrochemical Potential: The 4-methylphenyl group may reduce phytotoxicity compared to chlorophenyl-containing herbicides, suggesting improved crop safety .
- Pharmacological Gaps: No direct data exist on the target compound’s pharmacokinetics. However, piperidine-based triazolones often show moderate blood-brain barrier penetration, hinting at CNS applications .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing the compound with high purity?
The synthesis involves multi-step reactions, including coupling of the piperidine and triazolone moieties. Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to enhance reaction efficiency and solubility of intermediates .
- Catalysts : Bases such as cesium carbonate may facilitate nucleophilic substitutions or acylations during propanoyl group attachment to the piperidine ring .
- Temperature control : Reactions are typically carried out under reflux (e.g., 80–100°C in ethanol) to ensure completion while avoiding decomposition .
- Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures is critical for isolating the final product with >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbon backbone connectivity .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 463.21) .
- HPLC : Validates purity (>98%) and detects trace impurities using reverse-phase C18 columns .
- Contradiction resolution : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may require repeating experiments under anhydrous conditions or verifying solvent effects .
Q. How does the piperidine-triazolone scaffold influence the compound’s physicochemical properties?
- The piperidine ring enhances solubility in polar solvents due to its basic nitrogen, while the triazolone core contributes to rigidity and hydrogen-bonding capacity .
- Substituents like the 3-methoxyphenyl group increase lipophilicity (logP ≈ 3.2), affecting membrane permeability in biological assays .
Advanced Research Questions
Q. What computational strategies predict the compound’s electronic structure and reactivity?
Density functional theory (DFT) using hybrid functionals (e.g., B3LYP) is effective for:
- Optimizing geometry : Basis sets like 6-31G(d) model bond lengths and angles, critical for understanding steric interactions .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic/electrophilic sites and stability under oxidative conditions .
- Solvent effects : Polarizable continuum models (PCM) simulate solvation energies, aiding solubility predictions .
- Validation : Compare computed IR spectra with experimental data to confirm accuracy .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
X-ray diffraction (XRD) paired with software like SHELXL refines crystal structures by:
- Disorder modeling : Addressing positional disorder in flexible groups (e.g., methoxyphenyl) via PART instructions .
- Thermal ellipsoids : ORTEP-3 visualizes anisotropic displacement parameters to assess dynamic motion in the lattice .
- Hydrogen bonding : Identifying key interactions (e.g., N–H···O between triazolone and solvent molecules) stabilizes the crystal packing .
Q. What mechanistic insights guide the compound’s potential bioactivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases or GPCRs. For example, the triazolone moiety may form hydrogen bonds with catalytic lysine residues .
- Metabolic stability : Cytochrome P450 (CYP) isoforms (e.g., CYP3A4) are screened using liver microsomes to assess susceptibility to oxidation .
- Contradictions in activity : If in vitro assays (e.g., IC₅₀) conflict with docking scores, consider off-target effects or assay interference from the compound’s autofluorescence .
Q. How can synthetic byproducts be identified and minimized?
- LC-MS/MS : Detects common byproducts like dealkylated piperidine or oxidized triazolone derivatives .
- Reaction monitoring : In situ IR spectroscopy tracks carbonyl intermediates (1700–1750 cm⁻¹) to optimize reaction times .
- Catalyst screening : Transition metals (e.g., Pd/C) may reduce side reactions during coupling steps .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent intermediate formation .
- Quality-by-design (QbD) : Design of experiments (DoE) identifies critical parameters (e.g., stoichiometry of propanoyl chloride) affecting yield .
Q. How do solvent polarity and temperature affect the compound’s stability?
- Accelerated stability studies : Storage in DMSO at 40°C for 4 weeks reveals degradation pathways (e.g., hydrolysis of the triazolone ring) .
- Kinetic modeling : Arrhenius plots predict shelf-life under varying conditions, guiding storage recommendations (e.g., −20°C in argon) .
Data Analysis and Validation
Q. What statistical methods resolve contradictions between computational and experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
